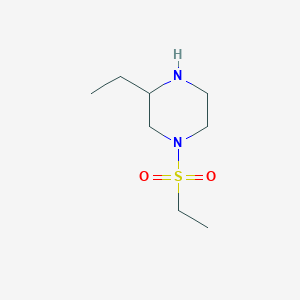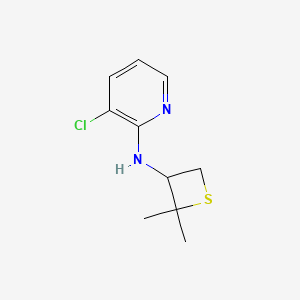
3-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with a chloro group and an amine group attached to a dimethylthietan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine typically involves the reaction of 3-chloropyridine-2-amine with 2,2-dimethylthietane. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine: Similar structure but with the amine group at the 4-position of the pyridine ring.
3-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
3-Chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, an amine group, and a dimethylthietan moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13ClN2S |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H13ClN2S/c1-10(2)8(6-14-10)13-9-7(11)4-3-5-12-9/h3-5,8H,6H2,1-2H3,(H,12,13) |
InChI Key |
JFWIZUDNTAVFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2=C(C=CC=N2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


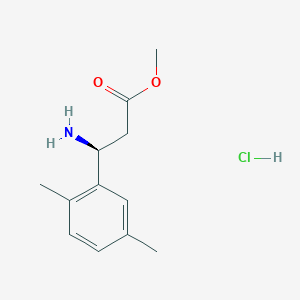
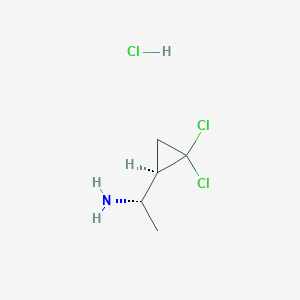
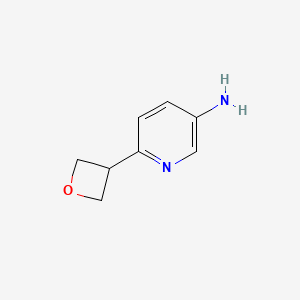
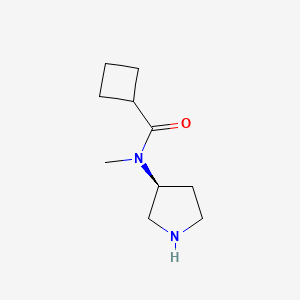
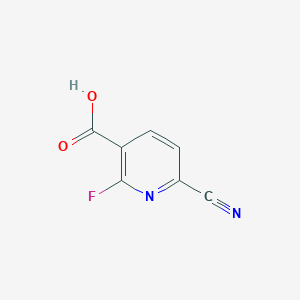
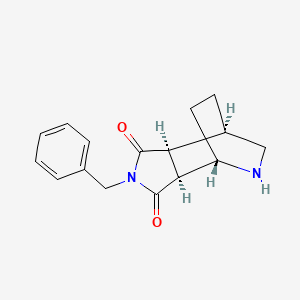
![5-Amino-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12980295.png)
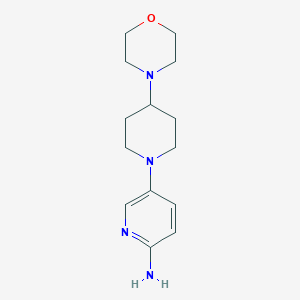
![8-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12980306.png)

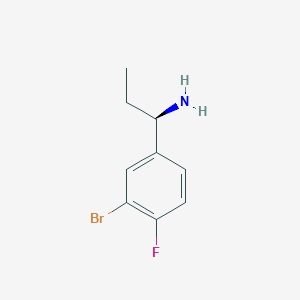
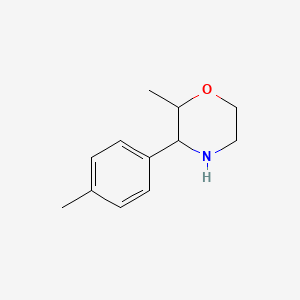
![Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12980339.png)
